

An In-Depth Technical Guide to 13(E)-Docosenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **13(E)-Docosenol**

Cat. No.: **B8262279**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

13(E)-Docosenol, also known as brassidyl alcohol, is a long-chain monounsaturated fatty alcohol. This technical guide provides a comprehensive overview of its chemical properties, structure, and available technical data. While specific biological activities and signaling pathways for the (E)-isomer are not extensively documented in publicly available literature, this guide summarizes the known information and provides context based on related long-chain fatty alcohols. Detailed experimental protocols for the analysis and purification of similar compounds are also presented to facilitate further research.

Chemical Properties and Structure

13(E)-Docosenol is a C22 monounsaturated alcohol with the double bond located at the 13th carbon atom, exhibiting a trans (E) configuration.[1][2]

Structure

The chemical structure of **13(E)-Docosenol** is characterized by a 22-carbon chain with a hydroxyl group at one end and a carbon-carbon double bond between C13 and C14. The "E" designation indicates that the hydrogen atoms attached to the carbons of the double bond are on opposite sides of the bond, resulting in a more linear molecular geometry compared to its cis-isomer, erucyl alcohol.

Chemical Formula: C₂₂H₄₄O[1][2]

IUPAC Name: (13E)-docos-13-en-1-ol[1]

Synonyms: Brassidyl alcohol, (E)-13-Docosen-1-ol, trans-13-Docosen-1-ol[1][2]

Physicochemical Properties

Quantitative data for **13(E)-Docosenol** and its cis-isomer, Erucyl alcohol, are summarized in the table below for comparison.

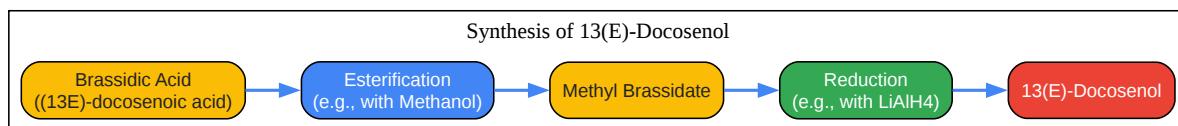
Property	13(E)-Docosenol	Erucyl alcohol (cis-isomer)
Molecular Weight	324.58 g/mol [2]	324.5842 g/mol [3][4]
CAS Number	5634-26-4[2]	629-98-1[3][5]
Melting Point	Not available	33 °C
Boiling Point	Not available	225 °C at 5 mmHg
Solubility	Insoluble in water; soluble in organic solvents.	Insoluble in water; soluble in organic solvents.

Biological Activity and Potential Applications

Specific biological activities and mechanisms of action for **13(E)-Docosenol** are not well-documented in the available scientific literature. However, long-chain fatty alcohols, as a class, are known to be involved in various biological processes and have diverse applications.

The cis-isomer, cis-13-docosenol (erucyl alcohol), is mentioned as a biochemical reagent for life science research, with potential roles in lipid metabolism and cellular signaling.[6][7] It is also used in cosmetic formulations as an emollient and in the food and fragrance industries.[6]

Long-chain monounsaturated fatty acids, which are structurally related to **13(E)-Docosenol**, have been shown to influence signaling pathways, such as upregulating PPAR signaling pathways, which may play a role in attenuating atherosclerosis.[8] While this provides a potential area for investigation, it is important to note that the biological effects of the alcohol form may differ significantly from the corresponding fatty acid.


Experimental Protocols

Detailed experimental protocols specifically for **13(E)-Docosenol** are scarce. However, established methods for the synthesis, purification, and analysis of long-chain unsaturated alcohols can be adapted for research on this compound.

Synthesis

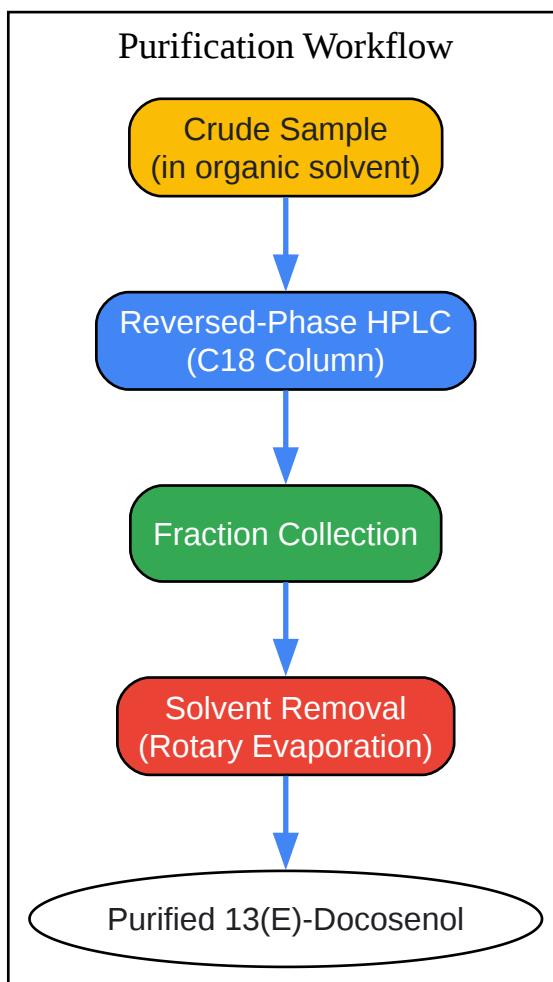
A general approach to synthesize **13(E)-Docosenol** would involve the reduction of the corresponding carboxylic acid, brassidic acid ((13E)-docosenoic acid), or its ester derivative.

Hypothetical Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis of **13(E)-Docosenol**.

Purification


Purification of long-chain unsaturated alcohols from reaction mixtures or natural extracts typically involves chromatographic techniques.

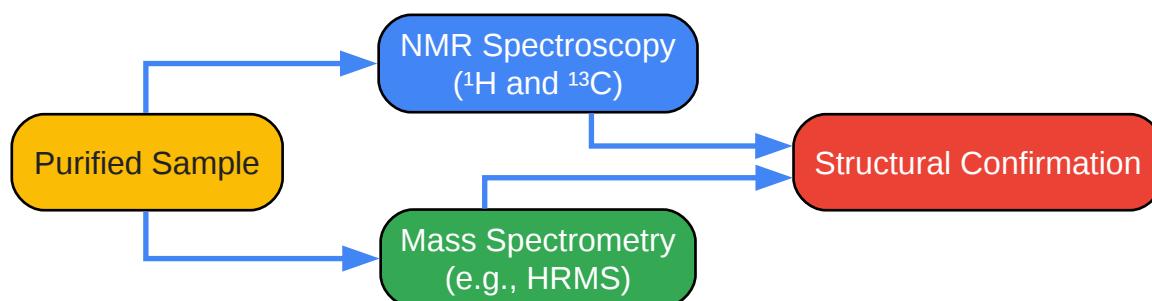
General Purification Protocol using High-Performance Liquid Chromatography (HPLC):

- Sample Preparation: Dissolve the crude sample in a suitable organic solvent.
- Column Selection: A reversed-phase C18 column is commonly used for the separation of fatty acids and their derivatives.[\[2\]](#)[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often effective. The exact gradient program needs to be optimized based on the specific sample composition.[\[2\]](#)[\[10\]](#)

- Detection: A UV detector can be used, particularly if the alcohol has been derivatized to contain a chromophore. A refractive index detector is also a suitable option for underderivatized alcohols.[6]
- Fraction Collection: Collect the fractions corresponding to the peak of **13(E)-Docosenol**.
- Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the purified compound.

Purification Workflow Diagram:

[Click to download full resolution via product page](#)


Caption: General workflow for HPLC purification.

Structural Analysis

The structure of **13(E)-Docosenol** can be confirmed using modern spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information about the chemical environment of hydrogen atoms. The signals corresponding to the hydrogens on the double bond will show characteristic chemical shifts and coupling constants for a trans configuration. The protons of the $\text{CH}_2\text{-OH}$ group will also have a distinct signal.[12][13][14]
 - ^{13}C NMR: Shows the chemical shifts of all carbon atoms in the molecule, allowing for the confirmation of the carbon skeleton and the position of the double bond and hydroxyl group.[12][13][14]
- Mass Spectrometry (MS):
 - Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information. [15]

Analytical Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for structural analysis.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways in which **13(E)-Docosenol** is directly involved. Research on long-chain fatty acids suggests that they can act as signaling molecules, for instance, through G protein-coupled receptors like GPR40 and GPR120, which in turn can activate pathways such as the mTORC1 signaling cascade.[16] However, it remains to be experimentally determined if **13(E)-Docosenol** or other long-chain fatty alcohols interact with these or other signaling pathways.

Conclusion and Future Directions

13(E)-Docosenol is a long-chain monounsaturated fatty alcohol with well-defined chemical and structural properties. While its specific biological functions and mechanisms of action are yet to be fully elucidated, its structural similarity to other biologically active lipids suggests potential roles in cellular processes. Further research is needed to explore its biological activities, identify its metabolic pathways, and determine its potential as a therapeutic agent or a tool for studying lipid signaling. The experimental protocols and analytical methods outlined in this guide provide a foundation for future investigations into this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 13-Docosen-1-ol, (13E)- | C₂₂H₄₄O | CID 5911048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. 13-Docosen-1-ol, (Z)- [webbook.nist.gov]
- 4. 13-Docosen-1-ol, (Z)- [webbook.nist.gov]
- 5. Erucyl alcohol | C₂₂H₄₄O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolism of long-chain alcohols in cell suspension cultures of soya and rape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-chain monounsaturated fatty acid-rich fish oil attenuates the development of atherosclerosis in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. aocs.org [aocs.org]
- 12. Analysis of unsaturated C27 sterols by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 13(E)-Docosenol: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8262279#13-e-docosenol-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com